3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid
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Overview
Description
3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H7ClO2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid typically involves the reaction of 3-chlorobenzothiophene with an appropriate reagent to introduce the prop-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted benzothiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzothiophen-2-yl)prop-2-enoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(3-Bromo-1-benzothiophen-2-yl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
(E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYCHHRWGBDAH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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